(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorinated aromatic ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the cyclopropyl group and the fluorinated aromatic ring. The final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-cyclopropyl-1-[(2-chloro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
- (3S,4S)-4-cyclopropyl-1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
- (3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-ethoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, fluorinated aromatic ring, and pyrrolidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-21-12-4-5-15(17)11(6-12)7-18-8-13(10-2-3-10)14(9-18)16(19)20/h4-6,10,13-14H,2-3,7-9H2,1H3,(H,19,20)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVBJZLNUOJKS-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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